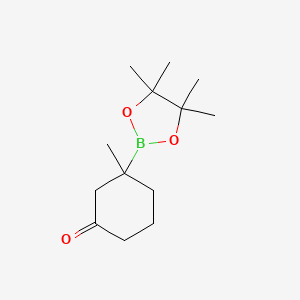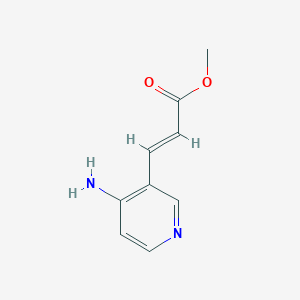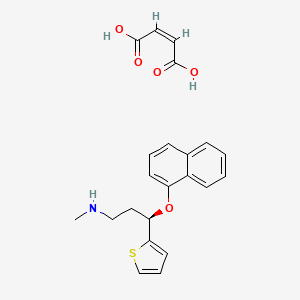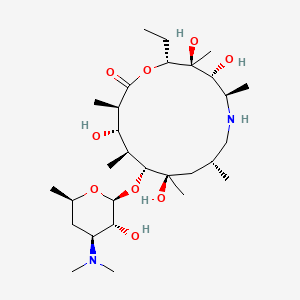
N-Benzylidene-L-alanine Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-L-alanine Sodium Salt is a chemical compound with the molecular formula C10H10NNaO2 and a molecular weight of 199.18 g/mol . This compound is an intermediate used in the synthesis of various other chemical compounds, including O,α-Dimethyl-L-tyrosine Hydrochloride, which is a metabolite of tryptophan analogs .
Métodos De Preparación
The synthesis of N-Benzylidene-L-alanine Sodium Salt typically involves the reaction of L-alanine with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which is then converted to the sodium salt form by the addition of sodium hydroxide .
Análisis De Reacciones Químicas
N-Benzylidene-L-alanine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Benzylidene-L-alanine Sodium Salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Benzylidene-L-alanine Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosine hydroxylase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to L-DOPA . This inhibition can affect the synthesis of neurotransmitters like dopamine, which has implications in neurological research .
Comparación Con Compuestos Similares
N-Benzylidene-L-alanine Sodium Salt can be compared with other similar compounds, such as:
N-Benzylidene-L-valine Sodium Salt: Similar in structure but derived from L-valine instead of L-alanine.
N-Benzylidene-L-leucine Sodium Salt: Derived from L-leucine and used in similar synthetic applications.
N-Benzylidene-L-phenylalanine Sodium Salt: Derived from L-phenylalanine and used in the synthesis of aromatic amino acid derivatives.
The uniqueness of this compound lies in its specific applications as an intermediate for synthesizing tyrosine derivatives and its role as a tyrosine hydroxylase inhibitor .
Propiedades
Fórmula molecular |
C10H10NNaO2 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
sodium;(2S)-2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1 |
Clave InChI |
UEYDEAGOZCQQKT-QRPNPIFTSA-M |
SMILES isomérico |
C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
SMILES canónico |
CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)


![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)




